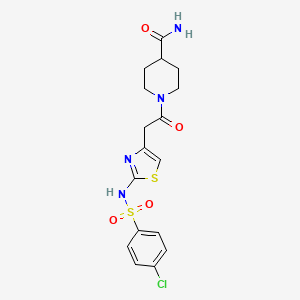

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide” is a thiazole-bearing molecule . Thiazole is a unique ring that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Molecular Structure Analysis

Thiazole is a five-membered heteroaryl ring system that carries nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications

Antibacterial and Antifungal Activities

- Synthesis and Microbial Studies : Compounds related to 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibit considerable activity against various bacterial and fungal strains, highlighting their potential in microbial studies and applications (Patel & Agravat, 2007).

Synthesis of Derivatives for Biological Studies

- Development of Piperidine-Based Derivatives : Research on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has shown potential antibacterial activity. These derivatives include compounds structurally related to this compound, which were tested against various bacterial strains (Iqbal et al., 2017).

Anticancer Activity

- Anticancer Potential : Studies on thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which are related in structure to the specified compound, have revealed potential anticancer activities. These compounds have shown inhibitory effects on various cell lines, emphasizing their significance in cancer research (Atta & Abdel‐Latif, 2021).

Alzheimer’s Disease Research

- Alzheimer’s Disease Treatment Candidates : A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, related to the compound , have been synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment (Rehman et al., 2018).

Herbicidal Activities

- Herbicidal Properties : Novel piperidyl carboxamides and thiocarboxamides, structurally related to the specified compound, have been synthesized and tested for herbicidal activities. These compounds target D1 protease in plants, suggesting their potential use in agricultural applications (Hu et al., 2009).

Antimicrobial Studies

- Antimicrobial Applications : New pyridine derivatives, including those structurally related to this compound, have been synthesized and evaluated for antimicrobial properties. These compounds exhibit substantial antibacterial activity, demonstrating their relevance in antimicrobial research (Patel & Agravat, 2009).

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present in the molecule . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, they may activate or inhibit certain enzymes or receptors in the biological systems .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the efficacy of thiazole derivatives can be influenced by various factors, including the presence of other functional groups in the molecule, the ph of the environment, and the presence of other substances that may interact with the compound .

properties

IUPAC Name |

1-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S2/c18-12-1-3-14(4-2-12)28(25,26)21-17-20-13(10-27-17)9-15(23)22-7-5-11(6-8-22)16(19)24/h1-4,10-11H,5-9H2,(H2,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIRIIIGPYLPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)

-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)